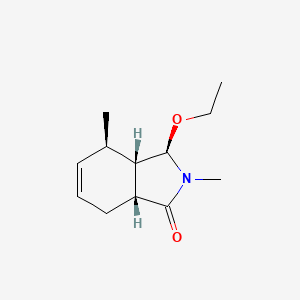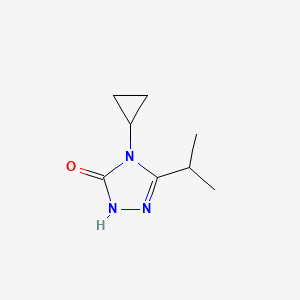
1-(1-(Phenylthio)cyclopropyl)cycloheptanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Phenylthio)cyclopropyl)cycloheptanol is an organic compound with the molecular formula C16H22OS It is characterized by a cyclopropyl group attached to a cycloheptanol ring, with a phenylthio substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Phenylthio)cyclopropyl)cycloheptanol typically involves the reaction of cyclopropyl derivatives with phenylthio compounds under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of industrial-grade reagents and advanced catalytic systems to facilitate the reaction .
化学反応の分析
Types of Reactions: 1-(1-(Phenylthio)cyclopropyl)cycloheptanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce cycloheptanol derivatives .
科学的研究の応用
1-(1-(Phenylthio)cyclopropyl)cycloheptanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-(Phenylthio)cyclopropyl)cycloheptanol involves its interaction with specific molecular targets. The cyclopropyl group imparts conformational rigidity, which can influence the compound’s binding affinity to enzymes and receptors. The phenylthio group may participate in hydrophobic interactions and electron transfer processes, affecting the compound’s overall activity .
類似化合物との比較
Cycloheptanol: Lacks the phenylthio and cyclopropyl groups, making it less rigid and less hydrophobic.
Phenylthio-cyclopropane: Similar in having the phenylthio group but lacks the cycloheptanol ring.
Cyclopropyl-cycloheptanol: Similar in having the cyclopropyl and cycloheptanol groups but lacks the phenylthio group.
Uniqueness: 1-(1-(Phenylthio)cyclopropyl)cycloheptanol is unique due to the combination of the cyclopropyl, cycloheptanol, and phenylthio groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not possible with simpler analogs .
特性
分子式 |
C16H22OS |
|---|---|
分子量 |
262.4 g/mol |
IUPAC名 |
1-(1-phenylsulfanylcyclopropyl)cycloheptan-1-ol |
InChI |
InChI=1S/C16H22OS/c17-15(10-6-1-2-7-11-15)16(12-13-16)18-14-8-4-3-5-9-14/h3-5,8-9,17H,1-2,6-7,10-13H2 |
InChIキー |
NZERYBXZWGPKAD-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)(C2(CC2)SC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide](/img/structure/B13094330.png)

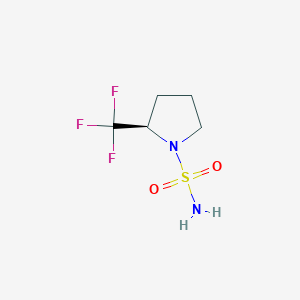

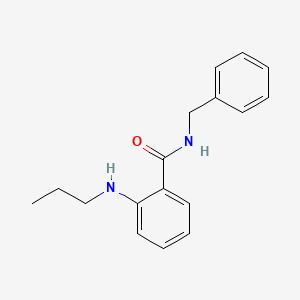

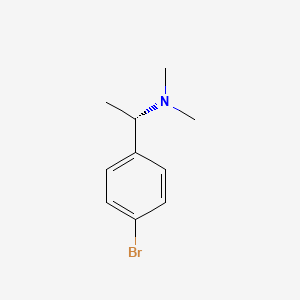
![methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate](/img/structure/B13094372.png)

